molecular formula C22H23NO3 B4753551 3-(4-isopropylphenyl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide

3-(4-isopropylphenyl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide

Cat. No. B4753551
M. Wt: 349.4 g/mol
InChI Key: HNILRNNOYDOGIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-isopropylphenyl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide, also known as MM-141, is a small molecule inhibitor that has gained significant attention in the field of cancer research. MM-141 is a potent inhibitor of the HER3 signaling pathway, which is known to play a critical role in the progression of various types of cancer.

Mechanism of Action

3-(4-isopropylphenyl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide works by binding to the HER3 receptor and preventing it from forming a complex with other receptors, such as HER2 and EGFR. This prevents the activation of downstream signaling pathways that are involved in cancer cell growth and survival.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects in cancer cells. It inhibits the growth and survival of cancer cells by inducing apoptosis and inhibiting cell proliferation. It also reduces the activation of downstream signaling pathways that are involved in cancer cell growth and survival.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-(4-isopropylphenyl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide is its ability to enhance the effectiveness of other cancer therapies, such as chemotherapy and radiation therapy. This makes it a promising candidate for combination therapy in cancer treatment. However, one of the limitations of this compound is its potential toxicity, which may limit its use in clinical settings.

Future Directions

There are several future directions for the research and development of 3-(4-isopropylphenyl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide. One area of focus is the development of more potent and selective inhibitors of the HER3 signaling pathway. Another area of focus is the identification of biomarkers that can predict the response to this compound treatment. Additionally, further studies are needed to determine the optimal dosing and scheduling of this compound in combination with other cancer therapies.

Scientific Research Applications

3-(4-isopropylphenyl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide has been extensively studied for its potential therapeutic use in cancer treatment. It has been shown to inhibit the HER3 signaling pathway, which is known to play a critical role in the progression of various types of cancer, including breast, ovarian, and pancreatic cancer. This compound has also been shown to enhance the effectiveness of other cancer therapies, such as chemotherapy and radiation therapy.

properties

IUPAC Name

N-(4-methyl-2-oxochromen-7-yl)-3-(4-propan-2-ylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO3/c1-14(2)17-7-4-16(5-8-17)6-11-21(24)23-18-9-10-19-15(3)12-22(25)26-20(19)13-18/h4-5,7-10,12-14H,6,11H2,1-3H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNILRNNOYDOGIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)CCC3=CC=C(C=C3)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(4-isopropylphenyl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide
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3-(4-isopropylphenyl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide
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3-(4-isopropylphenyl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide
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3-(4-isopropylphenyl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide
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3-(4-isopropylphenyl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide
Reactant of Route 6
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3-(4-isopropylphenyl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide

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